molecular formula C13H17N5OS B14964118 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-amine

5-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B14964118
M. Wt: 291.37 g/mol
InChI Key: OJONZTNAFUVHRQ-UHFFFAOYSA-N
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Description

5-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is part of the piperazine family, which is known for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-methoxyphenylpiperazine with thiadiazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. It acts as an antagonist to alpha1-adrenergic receptors, which are involved in the contraction of smooth muscles in blood vessels and the lower urinary tract. By blocking these receptors, the compound can potentially alleviate conditions like hypertension and benign prostate hyperplasia .

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.

    Naftopidil: Used to treat benign prostate hyperplasia.

    Urapidil: An antihypertensive agent.

Uniqueness

5-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-amine is unique due to its specific chemical structure, which allows it to interact with multiple biological targets. Its combination of a piperazine ring and a thiadiazole moiety provides distinct pharmacological properties that are not commonly found in other compounds .

Properties

Molecular Formula

C13H17N5OS

Molecular Weight

291.37 g/mol

IUPAC Name

5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C13H17N5OS/c1-19-11-5-3-2-4-10(11)17-6-8-18(9-7-17)13-16-15-12(14)20-13/h2-5H,6-9H2,1H3,(H2,14,15)

InChI Key

OJONZTNAFUVHRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)N

Origin of Product

United States

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